An In-depth Technical Guide to the Chemical Properties of 4-(Diethylamino)-2-methylbenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 4-(Diethylamino)-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Diethylamino)-2-methylbenzaldehyde, also known by synonyms such as 2-Methyl-4-(diethylamino)benzaldehyde and p-(Diethylamino)-2-tolualdehyde, is an aromatic aldehyde with significant applications in organic synthesis and biomedical research.[1] Its unique structure, featuring a benzaldehyde core substituted with a diethylamino group at the para position and a methyl group at the ortho position, imparts distinct chemical reactivity and biological activity. This compound serves as a crucial intermediate in the synthesis of various dyes and fluorescent probes.[2][3] Notably, it is recognized as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, a key area of interest in cancer stem cell research and drug development.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Diethylamino)-2-methylbenzaldehyde, detailed experimental protocols, and insights into its biological relevance.
Chemical and Physical Properties
The chemical and physical properties of 4-(Diethylamino)-2-methylbenzaldehyde are summarized in the tables below, providing a consolidated reference for laboratory use.
General and Physical Properties
| Property | Value | Reference |
| Appearance | Yellow to brown liquid or solid | [1] |
| Molecular Formula | C₁₂H₁₇NO | [5][6] |
| Molecular Weight | 191.27 g/mol | [5][6] |
| CAS Number | 92-14-8 | [5] |
| Melting Point | Not available | |
| Boiling Point | 175-181 °C at 4 mmHg | |
| Density | 1.015 g/cm³ (predicted) | |
| Flash Point | 119.7 °C |
Solubility
| Solvent | Solubility | Reference |
| Water | Limited solubility | [1] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
| Organic Solvents | Generally soluble | [1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 4-(Diethylamino)-2-methylbenzaldehyde. While a complete set of experimentally-derived and fully-assigned spectra for this specific molecule is not publicly available, data from closely related analogs and general spectroscopic principles for this class of compounds are presented below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 4-(Diethylamino)-2-methylbenzaldehyde is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the diethylamino group, and the methyl group. Based on the structure and data from similar compounds, the following peak assignments can be predicted:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.5 - 7.7 | Doublet | 1H | Aromatic proton ortho to the aldehyde |
| ~6.5 - 6.7 | Doublet | 1H | Aromatic proton meta to the aldehyde |
| ~6.4 - 6.6 | Singlet | 1H | Aromatic proton ortho to the diethylamino group |
| ~3.4 | Quartet | 4H | Methylene protons of the diethylamino group (-N(CH₂CH₃)₂) |
| ~2.5 | Singlet | 3H | Methyl group protons (-CH₃) |
| ~1.2 | Triplet | 6H | Methyl protons of the diethylamino group (-N(CH₂CH₃)₂) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for 4-(Diethylamino)-2-methylbenzaldehyde are as follows:
| Chemical Shift (ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (C=O) |
| ~152 | Aromatic carbon attached to the diethylamino group |
| ~140 | Aromatic carbon attached to the methyl group |
| ~132 | Aromatic carbon ortho to the aldehyde group |
| ~125 | Aromatic carbon meta to the aldehyde group |
| ~111 | Aromatic carbon ortho to the diethylamino group |
| ~110 | Aromatic carbon meta to the diethylamino group |
| ~44 | Methylene carbons of the diethylamino group (-N(CH₂CH₃)₂) |
| ~20 | Methyl carbon (-CH₃) |
| ~12 | Methyl carbons of the diethylamino group (-N(CH₂CH₃)₂) |
FT-IR Spectroscopy (Predicted)
The infrared spectrum is useful for identifying the key functional groups present in the molecule. The expected characteristic absorption bands for 4-(Diethylamino)-2-methylbenzaldehyde are:
| Wavenumber (cm⁻¹) | Vibration |
| ~2970 - 2850 | C-H stretching (aliphatic) |
| ~2820 and ~2720 | C-H stretching (aldehyde) |
| ~1680 - 1700 | C=O stretching (aromatic aldehyde) |
| ~1600 - 1450 | C=C stretching (aromatic ring) |
| ~1360 | C-N stretching (aromatic amine) |
Mass Spectrometry (Predicted Fragmentation)
In electron ionization mass spectrometry (EI-MS), 4-(Diethylamino)-2-methylbenzaldehyde (m/z = 191.27) is expected to exhibit a molecular ion peak. The fragmentation pattern will likely be dominated by cleavages characteristic of aromatic aldehydes and diethylamino-substituted benzenes.
Predicted Fragmentation Pathway:
Caption: Predicted Mass Spectrometry Fragmentation of 4-(Diethylamino)-2-methylbenzaldehyde.
Experimental Protocols
Synthesis of 4-(Diethylamino)-2-methylbenzaldehyde
This protocol is adapted from a known procedure for the Vilsmeier-Haack formylation of N,N-diethyl-m-toluidine.
Materials:
-
N,N-Diethyl-m-toluidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
10 N Sodium hydroxide (NaOH) solution
-
Ice
-
Water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of N,N-dimethylformamide in diethyl ether.
-
Slowly add phosphorus oxychloride to the cooled DMF solution with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition of POCl₃ is complete, add N,N-diethyl-m-toluidine dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10 N sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(Diethylamino)-2-methylbenzaldehyde.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A general reverse-phase HPLC method can be employed for the analysis of 4-(Diethylamino)-2-methylbenzaldehyde.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 365 nm.
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Biological Activity and Signaling Pathways
The primary and most well-documented biological activity of 4-(Diethylamino)-2-methylbenzaldehyde is its role as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes.
ALDH Inhibition: ALDHs are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids. High ALDH activity is a characteristic feature of certain cancer stem cells and is associated with resistance to chemotherapy. 4-(Diethylamino)-2-methylbenzaldehyde, often referred to as DEAB in this context (though DEAB can also refer to the non-methylated analog), acts as a competitive inhibitor for the aldehyde substrate-binding site of several ALDH isoforms, including ALDH1A1.[4] By inhibiting ALDH, this compound can sensitize cancer cells to cytotoxic agents.
Experimental Workflow: ALDEFLUOR Assay for ALDH Activity
The ALDEFLUOR assay is a widely used method to identify and isolate cells with high ALDH activity. The workflow involves the use of a fluorescent, non-toxic ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde) that freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a negatively charged product (BAA, BODIPY™-aminoacetate), which is retained inside the cell, leading to fluorescence. A parallel sample is treated with an ALDH inhibitor, such as 4-(diethylamino)benzaldehyde, to establish a baseline fluorescence and define the ALDH-positive population.[7][8][9][10][11]
Caption: Workflow for the ALDEFLUOR Assay to Measure ALDH Activity.
Safety and Handling
4-(Diethylamino)-2-methylbenzaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Diethylamino)-2-methylbenzaldehyde is a valuable chemical compound with established utility in synthetic chemistry and significant potential in the field of drug discovery, particularly as an inhibitor of ALDH enzymes. This technical guide has provided a detailed summary of its chemical properties, spectral characteristics, and relevant experimental protocols to support its application in research and development. Further investigation into its quantitative solubility and detailed spectral analysis will continue to enhance its utility and application in various scientific disciplines.
References
- 1. CAS 92-14-8: 4-(Diethylamino)-2-methylbenzaldehyde [cymitquimica.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Diethylamino)-2-methylbenzaldehyde | C12H17NO | CID 66695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. stemcell.com [stemcell.com]
- 9. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. stemcell.com [stemcell.com]
